molecular formula C13H8BrClN2 B3038995 2-(4-Bromophenyl)-5-chloro-1H-benzimidazole CAS No. 946386-78-3

2-(4-Bromophenyl)-5-chloro-1H-benzimidazole

Cat. No. B3038995
CAS RN: 946386-78-3
M. Wt: 307.57 g/mol
InChI Key: QSYQOYUPULGRTL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-chloro-1H-benzimidazole, also known as 4-bromo-5-chlorobenzimidazole (BCBI), is an important heterocyclic compound that has been studied for its various uses in the scientific field. BCBI is an aromatic ring structure that consists of a benzimidazole ring with a bromo- and chloro- substituent at the 2- and 5-positions, respectively. BCBI has been studied for its potential uses in medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Antihypertensive Potential

  • Benzimidazole derivatives, including compounds related to 2-(4-Bromophenyl)-5-chloro-1H-benzimidazole, have been explored for their antihypertensive activity. One study synthesized such derivatives and found significant antihypertensive effects, highlighting the potential use of these compounds in managing high blood pressure (Sharma, Kohli, & Sharma, 2010).

Anticancer and Antifungal Applications

  • Novel benzimidazole derivatives have shown promising antifungal activities, with some compounds exhibiting potential comparable to commercially available fungicides. These findings suggest a role for these compounds in developing new antifungal agents (Ahmadi & Nahri-Niknafs, 2011).
  • Research into benzimidazole derivatives also indicates their potential in cancer therapy. For instance, certain derivatives have been evaluated for their anticancer effects on human leukemia cell lines, with some showing notable cytotoxic activity (Gurkan-Alp et al., 2015).

Corrosion Inhibition

  • Benzimidazole derivatives, including those similar to this compound, have been investigated for their corrosion inhibition properties. Studies show these compounds can effectively inhibit corrosion in various metals, making them useful in industrial applications such as steel protection in acidic environments (Rbaa et al., 2018).

DNA Topoisomerase Inhibition

  • Some benzimidazole derivatives exhibit inhibitory activity against DNA topoisomerases, enzymes crucial in DNA replication. These findings suggest potential therapeutic applications in treating diseases where DNA replication plays a key role, such as cancer (Oksuzoglu et al., 2008).

properties

IUPAC Name

2-(4-bromophenyl)-6-chloro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYQOYUPULGRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262151
Record name 2-(4-Bromophenyl)-6-chloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946386-78-3
Record name 2-(4-Bromophenyl)-6-chloro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-6-chloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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